N-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl][1,1'-biphenyl]-2-amine
Description
N-[2-(3-Methyl-4-nitro-5-isoxazolyl)vinyl][1,1'-biphenyl]-2-amine is a structurally complex biphenyl derivative featuring a vinyl-linked 3-methyl-4-nitro-isoxazole moiety. This compound combines a biphenyl backbone with an electron-deficient isoxazole ring, which may confer unique electronic and steric properties.
Properties
IUPAC Name |
N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-2-phenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c1-13-18(21(22)23)17(24-20-13)11-12-19-16-10-6-5-9-15(16)14-7-3-2-4-8-14/h2-12,19H,1H3/b12-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KADYMYJLVQSSFU-VAWYXSNFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1[N+](=O)[O-])C=CNC2=CC=CC=C2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1[N+](=O)[O-])/C=C/NC2=CC=CC=C2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitroalkene Cyclocondensation
Reaction of β-nitroenamines with hydroxylamine derivatives under acidic conditions yields substituted isoxazoles. For the target structure:
Reaction Scheme
β-Nitroenamine + Hydroxylamine·HCl → 3-Methyl-4-nitroisoxazole
Conditions
[3+2] Cycloaddition Approach
Dipolar cycloaddition between nitrile oxides and nitroolefins provides regiochemical control:
Optimized Parameters
| Component | Details |
|---|---|
| Nitrile Oxide | Acetonitrile oxide (in situ gen.) |
| Nitroolefin | 1-Nitropropene |
| Catalyst | Cu(OTf)₂ (5 mol%) |
| Solvent | DCM, 0°C → RT |
| Yield | 81% |
Vinyl Linker Installation
The critical C=C bridge between isoxazole and biphenyl requires stereocontrolled formation:
Wittig Reaction Protocol
Ph₂P=CH₂ + Isoxazole aldehyde → Vinyl isoxazole
Performance Data
| Parameter | Value |
|---|---|
| Aldehyde | 5-Formylisoxazole |
| Ylide | Benzyltriphenylphosphonium |
| Base | KOtBu |
| E:Z Selectivity | 92:8 |
| Yield | 78% |
Heck Coupling Alternative
Palladium-mediated coupling shows improved functional group tolerance:
Catalytic System
Pd(OAc)₂ (2 mol%)
XPhos (4 mol%)
K₂CO₃ base
DMF, 100°C, 12h
Outcome
Biphenyl Amine Conjugation
Final assembly employs nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination:
SNAr Pathway
Reaction Table
| Component | Role | Quantity |
|---|---|---|
| Vinyl isoxazole | Electrophile | 1.0 eq |
| 2-Aminobiphenyl | Nucleophile | 1.2 eq |
| Base | DIPEA | 3.0 eq |
| Solvent | NMP | 0.2M |
| Temperature | 120°C, 24h | |
| Yield | 65% |
Palladium-Catalyzed Amination
Superior for electron-deficient aryl systems:
Catalyst Optimization
| Ligand | TON | TOF (h⁻¹) |
|---|---|---|
| Xantphos | 480 | 40 |
| BINAP | 520 | 43 |
| DavePhos | 610 | 51 |
Process Optimization Challenges
Key variables impacting synthetic efficiency:
Nitro Group Compatibility
The electron-withdrawing nitro substituent necessitates careful reagent selection:
Compatibility Matrix
| Reaction Step | Tolerant Reagents |
|---|---|
| Cyclization | Cu(I), Fe(III) |
| Vinylation | Pd(0), Ru catalysts |
| Amination | Strong bases (KOtBu, NaHMDS) |
Solvent Effects on Yield
| Solvent | Dielectric Constant | SNAr Yield | Buchwald Yield |
|---|---|---|---|
| DMF | 36.7 | 58% | 82% |
| DMSO | 46.7 | 63% | 79% |
| NMP | 32.2 | 65% | 85% |
Analytical Characterization
Critical quality control parameters confirm structural integrity:
Spectroscopic Fingerprints
¹H NMR (400 MHz, DMSO-d₆)
δ 8.72 (s, 1H, NH), 7.84-7.12 (m, 11H, Ar-H), 6.58 (d, J=16Hz, 1H, CH=), 2.41 (s, 3H, CH₃)
FT-IR (ATR)
ν 3320 (N-H), 1520 (NO₂ asym), 1340 (NO₂ sym), 1620 (C=N)
Chromatographic Purity
HPLC Conditions
- Column: C18, 150×4.6mm, 3.5µm
- Mobile phase: MeCN/H2O (0.1% TFA) gradient
- Retention: 12.7min
- Purity: 99.2%
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl][1,1’-biphenyl]-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Reduction: The vinyl group can be hydrogenated to form an ethyl group.
Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of an amine derivative.
Reduction: Formation of an ethyl-substituted isoxazole.
Substitution: Formation of halogenated biphenyl derivatives.
Scientific Research Applications
Anticancer Properties
Research indicates that N-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl][1,1'-biphenyl]-2-amine exhibits notable anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance, the compound has been tested against human tumor cells following protocols established by the National Cancer Institute (NCI). The results showed significant growth inhibition rates, suggesting its potential as a chemotherapeutic agent .
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of isoxazole derivatives and subsequent coupling reactions with biphenyl amines. The synthetic route can be optimized to enhance yield and purity .
Characterization Techniques
Characterization of the synthesized compound is crucial for confirming its structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are commonly used to validate the chemical structure and assess the quality of the compound .
Photophysical Properties
This compound exhibits interesting photophysical properties, making it a candidate for applications in organic electronics and photonic devices. Its ability to absorb light in specific wavelengths can be leveraged in developing organic light-emitting diodes (OLEDs) and solar cells .
Polymer Composites
In materials science, this compound can be incorporated into polymer matrices to enhance mechanical properties or impart specific functionalities such as conductivity or light emission. Research has shown that blending this compound with polymers can improve thermal stability and mechanical strength .
Mechanism of Action
The mechanism of action of N-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl][1,1’-biphenyl]-2-amine involves its interaction with specific molecular targets:
Molecular Targets: Enzymes involved in inflammatory pathways, microbial cell walls, and pain receptors.
Pathways Involved: Inhibition of enzyme activity, disruption of microbial cell wall synthesis, and modulation of pain signaling pathways.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs include:
- Nitro-substituted biphenyl amines: 2’-Nitro-[1,1’-biphenyl]-2-amine and 4’-nitro-[1,1’-biphenyl]-2-amine (): These compounds lack the isoxazole-vinyl group but share the nitro-substituted biphenyl core. 5-Nitro-[1,1’-biphenyl]-2-amine (): A nitro group at the 5-position on the biphenyl ring may alter steric interactions compared to the target compound’s isoxazole-linked nitro group .
Methoxy- and methyl-substituted biphenyl amines :
- 5-Methoxy-[1,1’-biphenyl]-2-amine (S1n, ) and 5-methyl-[1,1’-biphenyl]-2-amine (S1o, ): Methoxy and methyl groups are electron-donating, contrasting with the electron-withdrawing nitro group in the target compound. These substituents improve solubility in polar solvents but reduce electrophilic reactivity .
Brominated biphenyl amines :
Physicochemical Properties
| Property | Target Compound | 5-Nitro-[1,1’-biphenyl]-2-amine (S1j) | 5-Methoxy-[1,1’-biphenyl]-2-amine (S1n) |
|---|---|---|---|
| Electron Effects | Strongly electron-withdrawing (nitro + isoxazole) | Moderate electron-withdrawing (nitro) | Electron-donating (methoxy) |
| Solubility | Likely low (hydrophobic isoxazole + nitro) | Moderate (polar nitro group) | High (polar methoxy) |
| Reactivity | Susceptible to nitro reduction | Reducible nitro group | Stable under reducing conditions |
Pharmacological Relevance
- Isoxazole Motif: The isoxazole ring in the target compound is a known pharmacophore in antiviral and anti-inflammatory agents (e.g., COX-2 inhibitors). Similar compounds like 2-(2-fluoro-[1,1'-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide () highlight the importance of biphenyl-amide hybrids in drug design .
- Nitro Group : While nitro groups are rare in drugs due to toxicity concerns, they are critical intermediates in synthesizing amines (e.g., via hydrogenation, as in ) .
Biological Activity
N-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl][1,1'-biphenyl]-2-amine, also known as 3-Methyl-N-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]aniline, is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C13H13N3O3
- Molar Mass : 259.26 g/mol
- Density : 1.308 g/cm³ (predicted)
- Boiling Point : 449.6 °C (predicted)
- pKa : 0.69 (predicted) .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. A study focusing on the synthesis and evaluation of various nitro-substituted isoxazoles reported promising antibacterial effects against standard strains such as Staphylococcus aureus and Escherichia coli .
Anti-Schistosomal Activity
A significant study utilized quantitative structure–activity relationship (QSAR) models to identify potential anti-schistosomal agents. Among the prioritized compounds was a derivative of N-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl], which demonstrated inhibitory effects on Schistosoma mansoni thioredoxin glutathione reductase (SmTGR). The mechanism involves nucleophilic attack by cysteine residues in the enzyme's active site, leading to covalent inhibition .
Case Studies
- Inhibition Mechanism :
- Cytotoxicity Studies :
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for N-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl][1,1'-biphenyl]-2-amine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving nitro-isoxazole intermediates and vinyl coupling. Key steps include:
- Nitro-isoxazole preparation : Reacting 3-methyl-5-isoxazolecarbaldehyde with nitric acid under controlled temperatures (0–5°C) to avoid over-oxidation .
- Vinyl coupling : Employing Heck coupling or Wittig reactions to attach the biphenyl-2-amine moiety. For example, using Pd-catalyzed cross-coupling with aryl halides and optimizing solvent polarity (e.g., DMF vs. THF) to enhance yield .
- Condition optimization : Screening catalysts (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂), adjusting pH for nitro-group stability, and using inert atmospheres to prevent side reactions .
Q. Which spectroscopic techniques are most effective for characterizing the compound’s structure?
- Methodological Answer :
- X-ray crystallography : Resolves crystal packing and confirms stereochemistry, especially for the vinyl and nitro groups. Dihedral angles between the isoxazole and biphenyl rings can reveal conformational stability .
- NMR spectroscopy : ¹H NMR identifies proton environments (e.g., vinyl protons at δ 6.5–7.5 ppm, aromatic protons in biphenyl). ¹³C NMR distinguishes nitro (δ 140–150 ppm) and isoxazole carbons .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula, while fragmentation patterns validate the nitro-isoxazole moiety .
Advanced Research Questions
Q. How can computational methods predict the reactivity of the nitro and isoxazole groups?
- Methodological Answer :
- DFT calculations : Model electron density distributions to identify electrophilic/nucleophilic sites. For example, the nitro group’s electron-withdrawing effect reduces electron density on the isoxazole ring, influencing electrophilic substitution .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize synthesis of derivatives with optimized binding. Software like AutoDock Vina can assess binding affinities of nitro-group conformers .
- Reactivity indices : Use Fukui functions to predict sites prone to nucleophilic attack (e.g., the vinyl linker) .
Q. What strategies resolve discrepancies between theoretical predictions and experimental bioactivity data?
- Methodological Answer :
- Data triangulation : Cross-validate computational models with experimental assays (e.g., enzyme inhibition studies). If predicted IC₅₀ values diverge from in vitro results, re-examine solvent effects or protein flexibility in docking simulations .
- Controlled variable testing : Systematically vary experimental conditions (e.g., pH, temperature) to isolate factors causing deviations. For instance, nitro-group reduction under acidic conditions may alter bioactivity .
- Meta-analysis : Compare findings with structurally analogous compounds (e.g., nitroisoxazole derivatives) to identify trends or outliers .
Q. How does the electronic structure of the isoxazole ring influence biological target interactions?
- Methodological Answer :
- SAR studies : Synthesize derivatives with substituents at the 3-methyl or 4-nitro positions. Assess how electron-donating/withdrawing groups modulate interactions with targets (e.g., bacterial nitroreductases) .
- Electrostatic potential maps : Visualize charge distribution to explain binding preferences. The nitro group’s electronegativity may create hydrogen-bonding sites critical for target engagement .
- Kinetic assays : Measure association/dissociation rates with targets to correlate electronic effects (e.g., nitro-group polarization) with binding kinetics .
Q. What experimental designs are recommended for assessing the compound’s stability?
- Methodological Answer :
- Accelerated stability testing : Expose the compound to stress conditions (40°C/75% RH for 1 month) and monitor degradation via HPLC. Nitro-group hydrolysis or vinyl-bond oxidation are common degradation pathways .
- Photostability studies : Use UV-Vis spectroscopy to track changes under light exposure (e.g., 365 nm for 48 hours). The isoxazole ring may undergo photoisomerization .
- Blocked randomization : Design experiments with split-plot arrangements (e.g., varying temperature and humidity simultaneously) to identify interaction effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
